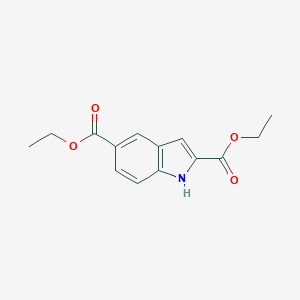

diethyl 1H-indole-2,5-dicarboxylate

Vue d'ensemble

Description

Diethyl 1H-indole-2,5-dicarboxylate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.27 . It is typically stored in a sealed, dry environment at room temperature .

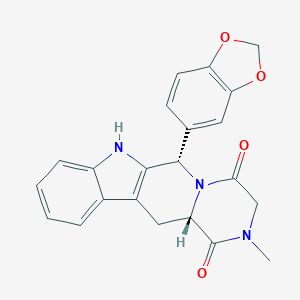

Molecular Structure Analysis

The molecular structure of diethyl 1H-indole-2,5-dicarboxylate consists of a central indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. Attached to this indole ring are two ester functional groups, which consist of a carbonyl group (C=O) and an ether group (R-O-R’) .Chemical Reactions Analysis

While specific chemical reactions involving diethyl 1H-indole-2,5-dicarboxylate are not available, indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions at the C3 position of the indole ring .Physical And Chemical Properties Analysis

Diethyl 1H-indole-2,5-dicarboxylate is a solid substance . It should be stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry Precursor

This compound serves as a precursor in the synthesis of various medicinal chemistry applications. For instance, indole derivatives have been used in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors .

Anti-HIV Agents

Indole derivatives have been reported to show potential in anti-HIV treatments. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to explore their efficacy against HIV-1 .

Cancer Treatment

The application of indole derivatives in cancer treatment has been a subject of increasing interest. These compounds are being studied for their potential to treat cancer cells due to their various biologically vital properties .

Antimicrobial Activity

Indoles, both natural and synthetic, are known for their antimicrobial properties. They are researched for their effectiveness against a range of microbes, contributing to the development of new antimicrobial agents .

Treatment of Disorders

Indole derivatives are also being explored for their potential in treating different types of disorders in the human body, including neurological disorders .

Photochemical Synthesis

Indole derivatives like diethyl 1H-indole-2,5-dicarboxylate have found uses in photochemical synthesis processes. For example, they have been utilized in the photochemical synthesis of tricyclic aziridines .

Multifaceted Applications

In a comprehensive study, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a related compound, demonstrated multifaceted applications and potential across various sectors which could be indicative of similar potentials for diethyl 1H-indole-2,5-dicarboxylate .

Safety and Hazards

This compound is associated with certain safety hazards. It has been labeled with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mécanisme D'action

Target of Action

Diethyl 1H-indole-2,5-dicarboxylate, also known as 5-ethoxycarbonylindole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes caused by diethyl 1H-indole-2,5-dicarboxylate are yet to be elucidated.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could impact the compound’s bioavailability and therapeutic potential.

Result of Action

Indole derivatives are known to have diverse biological activities

Propriétés

IUPAC Name |

diethyl 1H-indole-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFLIZMMNNHRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576011 | |

| Record name | Diethyl 1H-indole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 1H-indole-2,5-dicarboxylate | |

CAS RN |

127221-02-7 | |

| Record name | Diethyl 1H-indole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)